molecular formula C10H7F3N4OS2 B2422451 1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-39-8

1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No. B2422451
M. Wt: 320.31
InChI Key: QTAQNNKNORBVRL-UHFFFAOYSA-N
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Description

The compound “1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a thieno[2,3-c]pyrazole ring, a trifluoromethyl group, and a methylsulfanyl group .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes the compound , involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring and a thieno[2,3-c]pyrazole ring. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. The thieno[2,3-c]pyrazole ring is a fused ring system containing a thiophene ring (a five-membered ring with one sulfur atom) and a pyrazole ring (a five-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the 1,3,4-oxadiazole ring, the thieno[2,3-c]pyrazole ring, the trifluoromethyl group, and the methylsulfanyl group. These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Unsymmetrical 2,5‐Disubstituted‐1,3,4‐Oxadiazoles and Triazolothiadiazoles : Thieno[2,3-c]pyrazole derivatives have been synthesized, demonstrating the compound's utility in creating diverse heterocyclic structures (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).

  • Computational and Pharmacological Evaluation : Research involving similar derivatives highlighted their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the broad scope of pharmacological applications (Faheem, 2018).

  • Synthesis of Oxadiazole, Pyrazole, and Pyrimidine Derivatives : Studies have shown the synthesis of related compounds, emphasizing the compound's versatility in creating various biologically active structures (Sophy & Reheim, 2020).

Biological and Chemical Properties

  • Antibacterial Activity : Certain derivatives have exhibited significant antibacterial activity, indicating potential use in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

  • Corrosion Inhibition Properties : Research indicates that derivatives of 1,3,4-oxadiazoles, similar to the compound , can act as effective corrosion inhibitors, suggesting applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

  • Fungicidal Activity : Specific 1,3,4-oxadiazole derivatives show high fungicidal activity, highlighting potential agricultural applications (Chen, Li, & Han, 2000).

  • Lithiation Studies : The compound's derivatives have been studied for lithiation reactions, which is crucial for further chemical modifications and applications (Micetich, 1970).

  • Insecticidal Activity : Certain 1,3,4-oxadiazole derivatives have shown promising insecticidal activities, which could be explored for pest control solutions (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

  • Antimicrobial Evaluation : Some derivatives exhibit significant antimicrobial properties, suggesting potential pharmaceutical applications (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action, optimizing its synthesis, investigating its physical and chemical properties, assessing its safety and hazards, and exploring its potential applications in various fields .

properties

IUPAC Name

2-methylsulfanyl-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4OS2/c1-17-8-4(6(16-17)10(11,12)13)3-5(20-8)7-14-15-9(18-7)19-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAQNNKNORBVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)SC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

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